Enhanced Antileukemia Potency: [3-(N,N-Diethylamino)]propyl Ester (IIId) vs. Temozolomide (HL-60 IC50 Comparison)
Among the synthesized 8-carboxylate esters, the [3-(N,N-diethylamino)]propyl ester analog (Compound IIId) demonstrated a substantially lower IC50 value against human leukemia HL-60 cells compared to the clinical standard temozolomide (TMZ), indicating a major gain in potency conferred by the propyl-aminoalkyl substitution [1]. This provides a quantitative benchmark for selecting propyl-linked ester building blocks in antileukemia agent optimization programs.
| Evidence Dimension | Antiproliferative activity (IC50) against HL-60 leukemia cells |
|---|---|
| Target Compound Data | Compound IIId ([3-(N,N-diethylamino)]propyl ester hydrochloride): IC50 = 2.80 ± 0.26 µmol/mL |
| Comparator Or Baseline | Temozolomide (TMZ): IC50 > 80 µmol/mL |
| Quantified Difference | At least 28.6-fold lower IC50 (more potent) for IIId vs. TMZ |
| Conditions | Trypan blue assay; cells treated with various concentrations for 3 days; data represent means ± SD of three independent experiments [1] |
Why This Matters
This >28-fold potency advantage makes the propyl-aminoalkyl ester scaffold a critical starting point for medicinal chemistry programs targeting hematologic malignancies, where temozolomide alone shows limited efficacy.
- [1] Dong, Y.; Wang, S.; Wang, C.; Li, Z.; Ma, N.; Liu, J.; Ma, H. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides. Molecules 2010, 15, 9427-9436. View Source
